

Spectroscopic Profile of 2-Chloro-5-nitrobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-chloro-5-nitrobenzoyl chloride**, a crucial intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **2-chloro-5-nitrobenzoyl chloride** is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis provides critical information regarding the molecular weight and fragmentation pattern of the compound. The primary mass-to-charge ratios (m/z) observed are summarized below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
184	Top Peak	[M-Cl] ⁺
186	2nd Highest	Isotopic peak of [M-Cl] ⁺
138	3rd Highest	Further fragmentation

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as cited in PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment of a molecule. For **2-chloro-5-nitrobenzoyl chloride**, the aromatic region of the spectrum is of primary interest. While specific, high-resolution peak data is proprietary on some platforms, the expected signals can be inferred from the molecular structure. The aromatic protons are expected to appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the chloro, nitro, and benzoyl chloride functionalities.

Instrument details from historical data indicate the use of a Varian A-60 spectrometer for ¹H NMR analysis.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **2-chloro-5-nitrobenzoyl chloride** will prominently feature absorption bands corresponding to the carbonyl group of the acid chloride, the nitro group, and the carbon-chlorine bonds.

FTIR spectra have been recorded using instruments such as the Bruker IFS 85.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory procedures for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-chloro-5-nitrobenzoyl chloride** (approx. 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

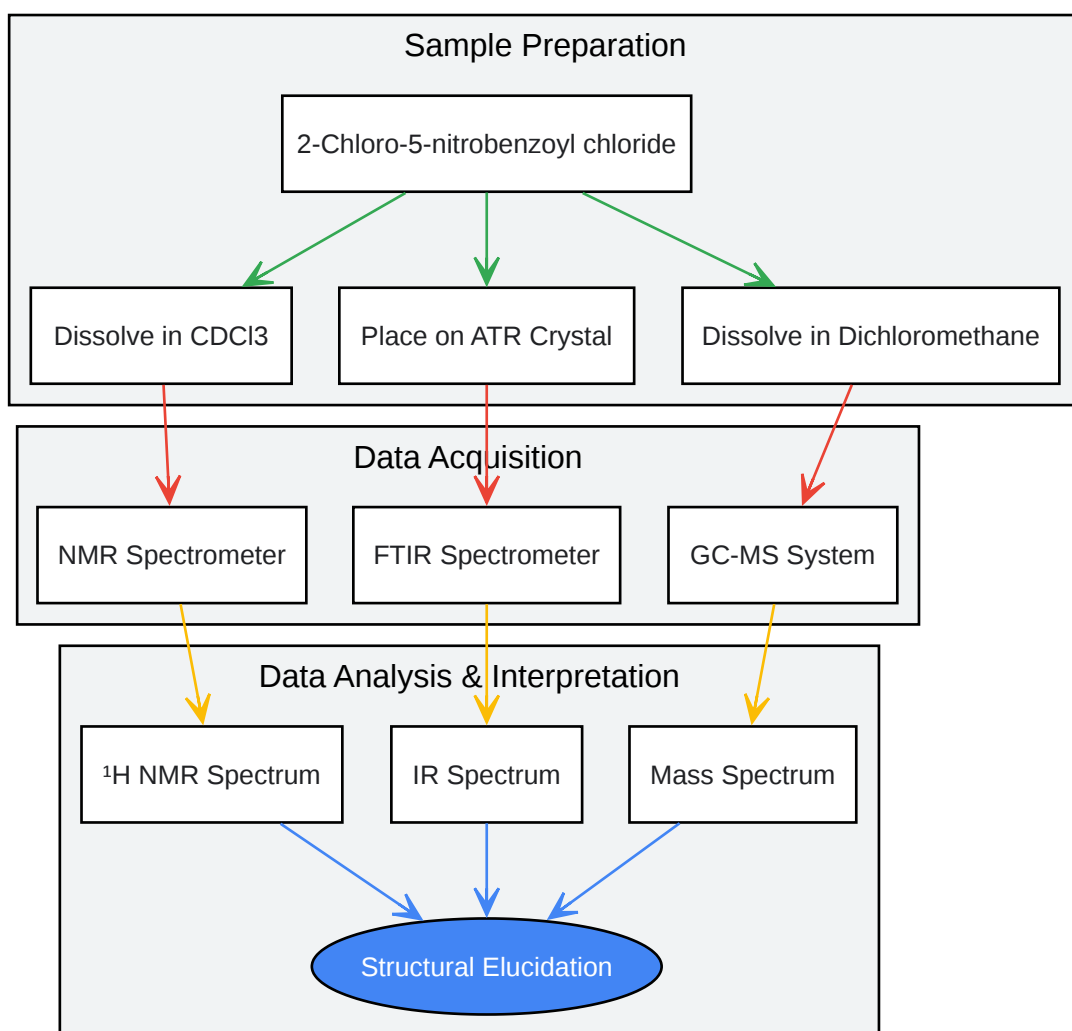
A small amount of solid **2-chloro-5-nitrobenzoyl chloride** is placed directly onto the diamond crystal of an ATR accessory. Pressure is applied to ensure intimate contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded and subsequently subtracted from the sample spectrum. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **2-chloro-5-nitrobenzoyl chloride** in a volatile organic solvent, such as dichloromethane, is injected into the gas chromatograph. The compound is separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-chloro-5-nitrobenzoyl chloride**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Benzoyl chloride, 2-chloro-5-nitro- | C₇H₃Cl₂NO₃ | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]

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